molecular formula C19H13Cl3O3 B11161227 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11161227
M. Wt: 395.7 g/mol
InChI Key: WDVWQJLBYDQVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C19H13Cl3O3 . It is a member of the chromenone family, characterized by its unique structure that includes a chlorinated benzyl group and a dihydrocyclopenta[c]chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which then reacts with 8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized chromenone derivative, while reduction could produce a simpler hydrocarbon structure .

Scientific Research Applications

8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms in the benzyl group may enhance its stability and interaction with biological targets .

Biological Activity

8-Chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the cyclopenta[c]chromene class. Its unique structural features, including a cyclopentane ring fused to a chromene moiety, make it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its interactions with various biological targets and its implications in medicinal applications.

Chemical Structure and Properties

The compound has the molecular formula C18H14Cl2O3 and a molecular weight of approximately 363.22 g/mol. The structure is characterized by:

  • Chloro substituent at the 8-position.
  • Dichlorobenzyl ether at the 7-position.

This structural arrangement is believed to contribute to its biological activity, particularly in cancer and inflammation pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Several studies have shown that this compound has cytotoxic effects on various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving apoptosis-related proteins and cell cycle regulation.
  • Antimicrobial Properties : The compound has demonstrated activity against gram-positive bacteria and mycobacteria. Its antibacterial efficacy is enhanced by the presence of halogen atoms, which are known to improve antimicrobial activity .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes comparisons with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
8-Chloro-7-(benzyl)oxy-cyclopenta[c]chromenBenzyl ether instead of dichlorobenzylModerate anticancer activity
7-Hydroxy-2,3-dihydrocyclopenta[c]chromenHydroxyl group at position 7Antioxidant properties
5-Methyl-8-chloro-cyclopenta[c]chromenMethyl substitution at position 5Potential neuroprotective effects

These comparisons highlight how modifications in structure can influence biological activity and pharmacological profiles.

Case Studies

  • Anticancer Study : A study investigating the cytotoxic effects of various cyclopenta[c]chromenes found that this compound exhibited submicromolar activity against several cancer cell lines, outperforming some clinically used chemotherapeutics.
  • Antimicrobial Activity Evaluation : In another study focusing on antimicrobial properties, this compound showed significant inhibition against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Basic: What are the recommended methods for synthesizing 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves constructing the cyclopenta[c]chromenone core followed by introducing substituents. Key steps include:

  • Core Formation : Cyclocondensation of substituted phenols with cyclopentanone derivatives under acidic conditions.
  • Substituent Introduction : Nucleophilic aromatic substitution or etherification to attach the 2,4-dichlorobenzyloxy group at position 6.
    Optimization Strategies :
  • Temperature : Maintain 60–80°C during etherification to balance reactivity and side-product formation .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reaction rates .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from halogenated byproducts .

Q. Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the presence of the cyclopenta[c]chromenone core (e.g., carbonyl resonance at ~190 ppm) and substituents (e.g., dichlorobenzyl protons at 5.2–5.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the fused ring system .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~405.1 Da) and isotopic patterns from chlorine atoms .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. Basic: What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer Potential :
    • MTT Assay : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition :
    • Fluorescence-Based Assays : Target kinases or cytochrome P450 enzymes due to structural similarity to known inhibitors .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Halogen Position : Compare 2,4-dichlorobenzyl with mono-halogenated or fluorinated analogs (e.g., 4-fluoro substitution in ) to assess halogen effects on lipophilicity .
    • Core Modifications : Introduce methyl or methoxy groups at position 6/8 to alter steric hindrance (see vs. 14) .
  • Assay Design :
    • Dose-Response Curves : Quantify EC50/IC50 shifts in cytotoxicity or enzyme inhibition assays .
    • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with target proteins .

Q. Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Experimental Controls :
    • Plasma Stability : Incubate the compound with murine plasma to assess degradation rates .
    • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites .
  • Mechanistic Studies :
    • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify off-target effects .
    • In Vivo PK/PD : Measure bioavailability and tissue distribution in rodent models .

Q. Advanced: What strategies enhance metabolic stability without compromising activity?

Methodological Answer:

  • Structural Modifications :
    • Deuterium Incorporation : Replace labile hydrogens (e.g., benzyloxy methyl groups) to slow oxidative metabolism .
    • Cyclopropyl Substituents : Introduce rigid groups to block cytochrome P450-mediated degradation .
  • In Vitro Models :
    • Liver Microsomes : Assess metabolic half-life using human or rat microsomal preparations .
    • Caco-2 Permeability : Optimize logP values (target 2–4) to balance solubility and membrane penetration .

Q. Advanced: How can synthetic scalability be achieved for multi-gram production?

Methodological Answer:

  • Process Optimization :
    • Continuous Flow Systems : Implement for high-yield etherification steps (reduces reaction time by 50%) .
    • Catalyst Recycling : Use immobilized palladium catalysts for Suzuki couplings (if applicable) .
  • Cost-Efficiency :
    • Solvent Recovery : Distill and reuse DMF or THF via fractional distillation .
    • Design of Experiments (DoE) : Apply factorial design to minimize raw material waste .

Q. Advanced: What advanced techniques identify its biological targets in complex cellular environments?

Methodological Answer:

  • Chemoproteomics :
    • Affinity-Based Probes : Synthesize a biotinylated derivative for pull-down assays followed by LC-MS/MS analysis .
    • Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in lysates after compound treatment .
  • Biophysical Validation :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified recombinant targets .

Q. Advanced: How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

  • Chiral Catalysts :
    • Organocatalysts : Use cinchona alkaloids for asymmetric epoxidation or cyclization .
    • Metal-Ligand Complexes : Employ Ru-BINAP catalysts for hydrogenation of prochiral intermediates .
  • Analysis :
    • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB .
    • Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

Properties

Molecular Formula

C19H13Cl3O3

Molecular Weight

395.7 g/mol

IUPAC Name

8-chloro-7-[(2,4-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H13Cl3O3/c20-11-5-4-10(15(21)6-11)9-24-18-8-17-14(7-16(18)22)12-2-1-3-13(12)19(23)25-17/h4-8H,1-3,9H2

InChI Key

WDVWQJLBYDQVJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.